molecular formula C21H26N2O3 B4521748 2-(3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide

Cat. No.: B4521748
M. Wt: 354.4 g/mol
InChI Key: TUEWJSUYTCELJC-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.19434270 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of derivatives related to 2-(3,5-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide, demonstrating their potential as inhibitors of acetylcholinesterase (AChE) and 15-lipoxygenase (15-LOX). These compounds were explored for their anti-AChE activity, showing that modifications in the amide part and substitutions on the benzylidene moiety significantly influenced their inhibitory activities. Interestingly, some intermediate compounds exhibited mild inhibitory activity against 15-LOX, highlighting their potential in medicinal chemistry applications (Shafii et al., 2015).

Antifungal Agents

Another research avenue includes the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. These compounds were identified for their fungicidal activity against Candida species, with further optimization leading to compounds exhibiting promising in vitro antifungal activity against various fungi species, including molds and dermatophytes. This study not only underscores the potential of these compounds in addressing fungal infections but also demonstrates their improved plasmatic stability, which is crucial for pharmaceutical applications (Bardiot et al., 2015).

Antimicrobial Activity

Further research into 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed their potential in antimicrobial applications. These compounds, synthesized through a multi-step process, were evaluated for their antimicrobial activity against various microbial species. The results showed that many of the compounds exhibited activity against selected microbes, with some demonstrating superior potency compared to reference standards. This suggests the applicability of these derivatives in developing new antimicrobial agents (Gul et al., 2017).

Enzyme Inhibition for Disease Management

Compounds related to this compound have been explored for their enzyme inhibition properties, specifically targeting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and various pigmentation disorders. Studies have shown that some benzenesulfonamides incorporating 1,3,5-triazine motifs and substituted with morpholine exhibit antioxidant properties and inhibit these critical enzymes, presenting a potential pathway for therapeutic intervention in these diseases (Lolak et al., 2020).

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-16-11-17(2)13-20(12-16)26-15-21(24)22-14-18-3-5-19(6-4-18)23-7-9-25-10-8-23/h3-6,11-13H,7-10,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEWJSUYTCELJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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